(3-Oxocyclobutyl)methanesulfonyl fluoride
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Overview
Description
(3-Oxocyclobutyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H7FO3S and a molecular weight of 166.17 g/mol . It is characterized by the presence of a cyclobutyl ring with a ketone group at the 3-position and a methanesulfonyl fluoride group attached to the ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxocyclobutyl)methanesulfonyl fluoride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→(3-Oxocyclobutyl)methanesulfonyl fluoride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with optimizations for larger-scale production, such as continuous flow processes and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-Oxocyclobutyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.
Reduction: (3-Hydroxycyclobutyl)methanesulfonyl fluoride.
Oxidation: (3-Oxocyclobutyl)methanesulfonic acid.
Scientific Research Applications
(3-Oxocyclobutyl)methanesulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxocyclobutyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as the serine residues in serine proteases. This covalent modification can inhibit the activity of the enzyme, making it a potential tool for studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A simpler compound with similar reactivity but lacking the cyclobutyl ring.
Cyclobutanone: Shares the cyclobutyl ring but lacks the sulfonyl fluoride group.
(3-Oxocyclobutyl)methanesulfonic acid: An oxidized form of (3-Oxocyclobutyl)methanesulfonyl fluoride.
Uniqueness
This compound is unique due to the combination of the cyclobutyl ring and the sulfonyl fluoride group. This combination imparts specific reactivity and potential biological activity that is not found in simpler analogs like methanesulfonyl fluoride or cyclobutanone .
Properties
IUPAC Name |
(3-oxocyclobutyl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMPQIQBIQQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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